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molecular formula C14H11NO B3051171 7-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 31676-48-9

7-phenyl-2,3-dihydro-1H-indol-2-one

Cat. No. B3051171
M. Wt: 209.24 g/mol
InChI Key: DHNTXCXASWDHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04440785

Procedure details

A stirred solution of 21.5 g. (0.084 mole) of 3-methylthio-7-phenylindolin-2-one in 400 ml. of tetrahydrofuran was treated portionwise with 110 g. of a commercial Raney nickel/water slurry over a 3 hr. period. The mixture was filtered through Celite and the filtrate was concentrated to a gummy residue. The residue was recrystallized from cyclohexane-benzene to yield 7.6 g. (43%) of product as tan needles, m.p. 167°-169° C.
Name
3-methylthio-7-phenylindolin-2-one
Quantity
0.084 mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Raney nickel water
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS[CH:3]1[C:11]2[C:6](=[C:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH:8]=[CH:9][CH:10]=2)[NH:5][C:4]1=[O:18]>[Ni].O.O1CCCC1>[C:12]1([C:7]2[CH:8]=[CH:9][CH:10]=[C:11]3[C:6]=2[NH:5][C:4](=[O:18])[CH2:3]3)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
3-methylthio-7-phenylindolin-2-one
Quantity
0.084 mol
Type
reactant
Smiles
CSC1C(NC2=C(C=CC=C12)C1=CC=CC=C1)=O
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Raney nickel water
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni].O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a gummy residue
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from cyclohexane-benzene
CUSTOM
Type
CUSTOM
Details
to yield 7.6 g

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1C=CC=C2CC(NC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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